Product packaging for Cyclohexyl(4-methylphenyl)methanamine(Cat. No.:)

Cyclohexyl(4-methylphenyl)methanamine

Cat. No.: B15090485
M. Wt: 203.32 g/mol
InChI Key: JPEBAKBEFZYTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are of paramount importance in the field of synthetic organic chemistry. researchgate.net They are integral components of numerous natural products, pharmaceuticals, and agrochemicals, with estimates suggesting that chiral amine fragments are present in 40-45% of small-molecule drugs. nih.gov The high demand for enantiomerically pure amines has spurred the development of innovative and efficient synthetic methodologies. nih.gov

Chiral amines are widely recognized as invaluable chiral building blocks, which are optically pure compounds used as starting materials or key intermediates in the synthesis of complex target molecules. nbinno.comenamine.net Their utility stems from their ability to introduce a specific, predetermined stereochemistry into a molecule, which is crucial since different enantiomers of a compound can have vastly different biological activities. nbinno.comenamine.net

They serve as versatile synthetic intermediates for a wide range of biologically active compounds. semanticscholar.org For instance, they can be used as resolving agents for racemic mixtures of acids, as chiral auxiliaries to guide the stereochemical outcome of a reaction, or as precursors for more complex structures. nih.gov The development of methods like asymmetric catalytic reduction of imines and biocatalytic processes using enzymes like transaminases has expanded the accessibility of diverse chiral amines for these purposes. nottingham.ac.uknih.gov These methods are often more efficient and atom-economical than traditional multi-step approaches. rsc.org

Table 1: Key Roles of Chiral Amines in Synthesis

RoleDescriptionExamples of Application
Chiral Building Blocks Optically pure compounds that serve as starting materials to introduce stereocenters.Synthesis of pharmaceuticals, natural products, and agrochemicals. nih.gov
Synthetic Intermediates Molecules that are part of a synthetic pathway towards a final target compound.Used in the construction of complex molecular architectures. semanticscholar.org
Chiral Auxiliaries A chiral group temporarily incorporated into a substrate to direct a stereoselective reaction.Guiding enantioselective alkylation or addition reactions. nih.gov
Resolving Agents Chiral compounds used to separate a racemic mixture into its individual enantiomers.Separation of racemic carboxylic acids.
Chiral Ligands/Catalysts Used in combination with metals or as organocatalysts to facilitate asymmetric reactions.Asymmetric hydrogenation, amination, and C-C bond-forming reactions. rsc.orgrsc.org

The structural features of chiral amines make them essential for the assembly of intricate molecular frameworks found in natural products and advanced pharmaceutical agents. nih.govrsc.org Their nucleophilic nitrogen atom and the stereocenter alpha to it allow for a variety of transformations that build molecular complexity with stereochemical control.

Synthetic strategies such as asymmetric hydroamination, Mannich reactions, and various cross-coupling protocols often rely on chiral amines or their derivatives to construct new carbon-carbon and carbon-nitrogen bonds enantioselectively. researchgate.netrsc.org For example, chiral amines are key to synthesizing spirocyclic diamines, which are advanced intermediates for developing selective M1/M4 muscarinic agonists for treating psychosis. nih.gov The ability to precisely install stereogenic centers using chiral amine building blocks is critical in drug discovery, where the three-dimensional shape of a molecule dictates its interaction with biological targets like enzymes and receptors. enamine.net

Intrinsic Structural and Stereochemical Features of Cyclohexyl(4-methylphenyl)methanamine

The chemical structure of this compound provides a clear example of fundamental stereochemical and conformational concepts. Its properties are dictated by the spatial arrangement of its constituent cyclohexyl and methylphenyl groups around a central chiral carbon.

This compound possesses a single stereogenic center. This chiral center is the carbon atom of the methanamine group (the carbon atom bonded to the nitrogen). A stereogenic center is defined as an atom to which four different groups are attached.

In this molecule, the four distinct substituents attached to this central carbon are:

A cyclohexyl group

A 4-methylphenyl (p-tolyl) group

An amino group (-NH₂)

A hydrogen atom

Because of this arrangement, the molecule is chiral and cannot be superimposed on its mirror image. It therefore exists as a pair of enantiomers: (R)-Cyclohexyl(4-methylphenyl)methanamine and (S)-Cyclohexyl(4-methylphenyl)methanamine. These enantiomers have identical physical properties (e.g., melting point, boiling point) but will rotate plane-polarized light in equal but opposite directions.

Table 2: Structural Features of this compound

FeatureDescription
Molecular Formula C₁₄H₂₁N
Key Functional Groups Primary Amine (-NH₂), Cyclohexyl Ring, Phenyl Ring
Stereogenic Center The methine carbon bonded to the cyclohexyl, 4-methylphenyl, amino, and hydrogen groups.
Enantiomeric Forms Exists as (R) and (S) enantiomers due to the single stereogenic center.

Conformational Analysis of the Cyclohexyl Moiety: The cyclohexyl ring is not planar; to relieve angle and torsional strain, it adopts a puckered conformation. maricopa.edu The most stable and predominant conformation for a cyclohexane (B81311) ring is the "chair" conformation. maricopa.edupressbooks.pub In this arrangement, all C-C-C bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are staggered, minimizing strain. pressbooks.pub The substituent on the cyclohexane ring—in this case, the rest of the molecule attached at the methine carbon—can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring). Due to steric hindrance, known as 1,3-diaxial interactions, a bulky substituent will preferentially occupy the more stable equatorial position. maricopa.edu Therefore, the most stable conformation of this compound will feature the cyclohexyl ring in a chair form with the bond to the stereogenic center in an equatorial position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N B15090485 Cyclohexyl(4-methylphenyl)methanamine

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

cyclohexyl-(4-methylphenyl)methanamine

InChI

InChI=1S/C14H21N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12,14H,2-6,15H2,1H3

InChI Key

JPEBAKBEFZYTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCCC2)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexyl 4 Methylphenyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Cyclohexyl(4-methylphenyl)methanamine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the connectivity and spatial arrangement of atoms.

Comprehensive ¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides key information regarding the number and type of protons present. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the 4-methylphenyl (tolyl) group, the aliphatic protons of the cyclohexyl ring, the benzylic proton, and the amine proton. The integration of these signals confirms the proton count for each distinct group.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Data is predicted based on standard chemical shift values and may vary based on solvent and experimental conditions.

Atom Number(s)Atom TypePredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
1Benzylic CH~3.70s~61.0
2', 6'Aromatic CH~7.20d~129.5
3', 5'Aromatic CH~7.15d~129.0
4'Aromatic C--~137.0
1'Aromatic C--~139.0
7' (Methyl)CH₃~2.35s~21.0
1'' (Cyclohexyl)CH~2.50m~57.0
2'', 6'' (Cyclohexyl)CH₂1.60 - 1.90m~33.0
3'', 5'' (Cyclohexyl)CH₂1.10 - 1.40m~26.0
4'' (Cyclohexyl)CH₂1.00 - 1.20m~25.0
-NHVariablebr s-

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.eduyoutube.com For this compound, COSY would show cross-peaks between the benzylic proton (H-1) and the amine proton. Crucially, it would reveal the entire coupling network within the cyclohexyl ring, showing correlations between the methine proton (H-1'') and its neighbors (H-2''/H-6''), and subsequently between all adjacent protons around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J_CH_ coupling). sdsu.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal. For instance, the signal at ~3.70 ppm would show a correlation to the carbon signal at ~61.0 ppm, confirming the benzylic CH group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). sdsu.edu This is vital for connecting molecular fragments. Key correlations would include:

From the benzylic proton (H-1) to the aromatic carbons C-1', C-2', and C-6'.

From the benzylic proton (H-1) to the cyclohexyl methine carbon C-1''.

From the aromatic protons (H-2'/6') to the benzylic carbon (C-1) and other aromatic carbons (C-4').

From the methyl protons (H-7') to the aromatic carbons C-3'/5' and C-4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bond connectivity. illinois.edu The Nuclear Overhauser Effect (NOE) is distance-dependent, typically observed for protons within 5 Å of each other. A NOESY spectrum could provide insights into the preferred conformation of the molecule in solution, for example, by showing spatial proximity between the benzylic proton and specific protons on the cyclohexyl and phenyl rings.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unequivocal proof of molecular structure, conformation, and the nature of intermolecular interactions.

Determination of Enantiomeric and Diastereomeric Purity

This compound possesses a stereocenter at the benzylic carbon (C-1). Therefore, it can exist as a pair of enantiomers (R and S). If the compound is crystallized as a single enantiomer, SCXRD analysis using anomalous dispersion can determine its absolute configuration. The analysis of a single, well-defined crystal confirms its enantiomeric purity, as the crystal lattice would be composed of only one type of enantiomer. This technique provides the ultimate confirmation of the stereochemical outcome of an asymmetric synthesis or resolution process.

Table 2: Representative Crystallographic Data for a Molecular Crystal Note: This table presents typical parameters and does not represent experimentally determined data for this specific compound.

ParameterValue
Empirical formulaC₁₄H₂₁N
Formula weight203.33
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~15.1
β (°)~98.5
Volume (ų)~1280
Z4
Calculated density (g/cm³)~1.05

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. nih.gov For a relatively nonpolar molecule like this compound, the packing is expected to be dominated by van der Waals forces to maximize packing efficiency. However, other subtle interactions can play a significant role:

N-H···π Interactions: The amine N-H group can act as a weak hydrogen bond donor, potentially interacting with the electron-rich π-system of the phenyl ring of an adjacent molecule.

C-H···π Interactions: Aliphatic C-H bonds from the cyclohexyl ring can also interact with the phenyl ring.

Analysis of the crystal structure reveals the distances and angles of these interactions, providing a detailed understanding of the supramolecular assembly in the solid state. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the unambiguous confirmation of the elemental composition and molecular formula.

For this compound (C₁₄H₂₁N), the expected exact mass of the molecular ion [M]⁺• is 203.1674.

Electron ionization (EI) is a common MS technique that causes the molecular ion to fragment in a reproducible manner. The analysis of these fragment ions provides valuable structural information, akin to assembling a puzzle from its pieces. The fragmentation of this compound is expected to be directed by the cleavage of bonds adjacent to the nitrogen atom and the phenyl ring (benzylic position), which are the lowest energy pathways.

A plausible fragmentation pathway would involve:

Benzylic Cleavage: The bond between the benzylic carbon and the cyclohexylamino group can break, leading to the formation of a stable tolylmethyl (tropylium) cation.

Alpha-Cleavage: The bond between the benzylic carbon and the phenyl ring can cleave.

Loss of Cyclohexyl Group: Cleavage of the C-N bond can result in the loss of a cyclohexyl radical.

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormulaProposed Structure
203[M]⁺•[C₁₄H₂₁N]⁺•Molecular Ion
120[M - C₆H₁₁]⁺[C₈H₁₀N]⁺[CH₂(NH₂)C₆H₄CH₃]⁺
105[M - C₆H₁₂N]⁺[C₈H₉]⁺[CH₂C₆H₄CH₃]⁺
83[C₆H₁₁]⁺[C₆H₁₁]⁺Cyclohexyl Cation

This fragmentation pattern provides a structural fingerprint that can be used to identify the compound and confirm the connectivity of the cyclohexyl, methanamine, and 4-methylphenyl moieties.

Despite a comprehensive search for scientific literature and spectral data, no specific experimental or theoretical studies detailing the advanced spectroscopic characterization of this compound via vibrational spectroscopy could be located. As a result, the generation of a detailed article section on this topic, complete with data tables and specific research findings as per the user's request, cannot be fulfilled at this time.

The requested article section, "3.4. Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Insights," requires specific data points, including vibrational frequencies, assignments, and interpretations derived from Fourier-Transform Infrared (FTIR) and Raman spectroscopy of the target compound. This information is typically generated through experimental measurements or computational chemistry studies, neither of which appears to be published for this compound in the accessible scientific domain.

General principles of vibrational spectroscopy would allow for a hypothetical discussion of the expected spectral features of this molecule. For instance, one would anticipate characteristic vibrational modes for the N-H bond in the amine group, C-H stretching and bending modes for the cyclohexyl and methyl groups, and vibrations associated with the p-disubstituted benzene (B151609) ring. However, providing a scientifically accurate and citable analysis with detailed data tables is not possible without dedicated research on this specific chemical compound.

Therefore, in strict adherence to the user's instructions to focus solely on this compound and to provide thorough, informative, and scientifically accurate content, this section of the article cannot be generated.

Computational Chemistry and Theoretical Investigations on Cyclohexyl 4 Methylphenyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool in organic chemistry for predicting molecular properties and reaction mechanisms with considerable accuracy. nih.govmdpi.com For Cyclohexyl(4-methylphenyl)methanamine, DFT calculations can map out its electronic landscape, providing a foundation for understanding its stability and chemical behavior. These calculations typically involve selecting a functional, such as the widely used B3LYP, and a basis set (e.g., 6-311G(d,p)) to approximate the solution to the Schrödinger equation for the molecule. mdpi.comresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. This process systematically alters the coordinates of the atoms to find the structure with the lowest potential energy. For a flexible molecule like this compound, this involves exploring various conformers.

Key conformational variables include the puckering of the cyclohexyl ring, which typically adopts a stable chair conformation, and the rotation around the single bonds connecting the cyclohexyl, methylphenyl, and amine groups. nih.gov By performing a potential energy surface (PES) scan, computational chemists can identify the global minimum energy structure as well as other low-energy, stable conformers that may exist in equilibrium. researchgate.net The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound (Calculated at B3LYP/6-311G(d,p) level)

ParameterBondValue (Å/°)
Bond LengthC-N1.47
C-H (amine)1.02
C-C (aryl)1.39
C-C (cyclohexyl)1.54
Bond AngleC-N-H110.5
H-N-H107.0
C-C-C (aryl)120.0
C-C-C (cyclohexyl)111.5
Dihedral AngleC-C-N-H60.0

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orgtaylorandfrancis.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). taylorandfrancis.com

DFT calculations provide the energies and spatial distributions of these orbitals for this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgmaterialsciencejournal.org Conversely, a small gap suggests the molecule is more reactive. wikipedia.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.85
LUMO0.25
Energy Gap (ΔE) 6.10

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, this region would be concentrated around the lone pair of the nitrogen atom in the amine group. Regions of positive electrostatic potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net These would likely be found around the hydrogen atoms of the amine group. The aromatic ring would show a mixed potential, with the π-system being electron-rich (yellow to red) and the ring hydrogens being electron-poor (green to blue).

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. samipubco.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, offering a view of the molecule's flexibility, vibrations, and conformational transitions in a simulated environment (e.g., in a solvent like water or ethanol).

For this compound, an MD simulation would reveal the full conformational landscape it can explore at a given temperature. This includes the rate of interconversion between different chair and boat conformers of the cyclohexyl ring and the rotational freedom of the phenyl and aminomethyl groups. Such simulations are crucial for understanding how the molecule's shape and accessibility of reactive sites change over time, which is particularly important for predicting its interactions in a biological or solution-phase context. samipubco.com

Quantum Chemical Studies of Reaction Mechanisms Relevant to Amine Synthesis

Quantum chemical methods, particularly DFT, are extensively used to elucidate the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. A plausible synthetic route for this compound is the reductive amination of 4-methylbenzaldehyde (B123495) with cyclohexylamine (B46788), followed by reduction of the resulting imine.

Computational studies can investigate this mechanism by:

Modeling the initial nucleophilic attack of cyclohexylamine on the carbonyl carbon of 4-methylbenzaldehyde.

Characterizing the carbinolamine intermediate.

Modeling the dehydration step to form the C=N double bond of the imine.

Investigating the reduction of the imine by a reducing agent (e.g., sodium borohydride), where the hydride attacks the imine carbon.

For each step in the proposed synthesis, there exists a high-energy transition state (TS) that connects the reactant and product. acs.org Identifying the structure and energy of these transition states is key to understanding the reaction's kinetics. pku.edu.cn DFT calculations can locate these TS structures on the potential energy surface. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be plotted. This profile visualizes the energy changes throughout the reaction, allowing for the identification of the rate-determining step—the step with the highest activation energy barrier. bohrium.com This detailed mechanistic insight is invaluable for optimizing reaction conditions to improve yield and selectivity.

Stereochemical Control and Resolution in Cyclohexyl 4 Methylphenyl Methanamine Synthesis

Enantiomeric Resolution Techniques for Scalable Production

For large-scale production, the resolution of a racemic mixture of cyclohexyl(4-methylphenyl)methanamine into its individual enantiomers is a common and practical approach. This is typically achieved through methods that exploit the different physical properties of diastereomeric intermediates or through chromatographic techniques.

A widely employed and economically viable method for chiral resolution on an industrial scale is the formation of diastereomeric salts. ulisboa.pt This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid. This reaction creates a pair of diastereomeric salts with distinct physical properties, most notably different solubilities. ulisboa.ptlibretexts.org

The choice of the resolving agent and the solvent system is crucial for successful separation. Common chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. unchainedlabs.com This solid salt can then be isolated by filtration. Subsequently, the desired enantiomer of the amine can be recovered from the diastereomeric salt by treatment with a base to neutralize the acid. libretexts.orglibretexts.org The efficiency of this process is dependent on factors such as the molar ratio of the resolving agent to the amine, the concentration of the reactants, the choice of solvent, and the crystallization temperature. ulisboa.pt

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentChemical Class
Tartaric AcidDicarboxylic Acid
Mandelic Acidα-Hydroxy Acid
Camphorsulfonic AcidSulfonic Acid
BrucineAlkaloid (Base)
(+)-cinchotoxineAlkaloid (Base)

This table presents examples of chiral resolving agents commonly used for the separation of racemic amines.

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. wiley.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two prominent methods used for the enantioselective separation of chiral compounds like this compound. free.fr

In chiral chromatography, the separation is achieved by using a chiral stationary phase (CSP). researchgate.net The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. hplc.eu

Supercritical fluid chromatography (SFC) has emerged as a particularly effective technique for chiral separations. wiley.comchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar organic modifier. This technique offers several advantages over HPLC, including faster analysis times, higher efficiency, and reduced use of organic solvents. free.fr For the separation of primary amines, crown ether-derived chiral stationary phases have shown significant promise in SFC. wiley.com

Table 2: Comparison of Chiral HPLC and SFC

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Mobile Phase Liquid (e.g., hexane, ethanol)Supercritical Fluid (e.g., CO2) with organic modifiers
Analysis Time Generally longerTypically faster
Efficiency HighVery high
Solvent Consumption HigherLower, more environmentally friendly
Applicability BroadExcellent for many chiral compounds, including amines

This table provides a comparative overview of the key features of chiral HPLC and SFC for enantiomer separation.

Design and Optimization of Stereoselective Catalysts for Amine Formation

An alternative to resolving a racemic mixture is the direct asymmetric synthesis of the desired enantiomer of this compound. This approach relies on the use of chiral catalysts that can control the stereochemical outcome of the reaction. nih.govresearchgate.net

The development of chiral ligands is central to the field of asymmetric catalysis. enamine.net These ligands coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a chemical transformation. acs.org For the synthesis of chiral amines, transition-metal catalysts, often based on rhodium, ruthenium, or iridium, are commonly employed. nih.govnih.gov

The design of the chiral ligand is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which forces the reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer. nih.gov A vast array of chiral ligands has been developed, including those based on phosphines, diamines, and amino alcohols. enamine.net The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and enantioselectivity for a specific reaction.

Understanding the mechanism of chiral catalysis is essential for the rational design of more efficient and selective catalysts. The formation of the carbon-nitrogen bond in an enantioselective manner is a key area of research. nih.govclemson.edu Catalytic strategies for asymmetric C-N bond formation include asymmetric hydrogenation of prochiral imines, reductive amination, and hydroamination. nih.gov

In the case of asymmetric hydrogenation of an imine precursor to this compound, the chiral catalyst, typically a metal complex with a chiral ligand, coordinates to the imine. The chiral environment of the catalyst then directs the delivery of hydrogen from one face of the imine, leading to the formation of the amine with a specific stereochemistry. The precise mechanism often involves the formation of intermediate metal-hydride and metal-imine complexes. nih.gov The interactions between the substrate, the catalyst, and the hydrogen source within the catalyst's chiral pocket are what ultimately determine the enantioselectivity of the reaction. nih.gov

Racemization Strategies for Efficient Utilization of Undesired Enantiomers

For benzylic amines like this compound, racemization can be achieved under various conditions. researchgate.netnih.gov One common approach involves the use of a metal catalyst, such as palladium or iridium, often in the presence of a hydrogen source or acceptor. acs.orgdiva-portal.org The mechanism of this catalytic racemization often proceeds through a reversible dehydrogenation of the amine to an achiral imine intermediate, followed by hydrogenation back to the racemic amine. diva-portal.orgnih.gov

Another method involves treatment with a strong base in an aprotic polar solvent, such as potassium hydroxide (B78521) in dimethyl sulfoxide. google.comgoogle.com This process facilitates the removal and re-addition of the benzylic proton, leading to a loss of stereochemical information and the formation of the racemate. Thiyl radicals have also been shown to mediate the racemization of benzylic amines through a reversible hydrogen abstraction mechanism. researchgate.net The development of efficient and mild racemization methods is crucial for the implementation of dynamic kinetic resolution (DKR) processes, where the resolution and racemization occur simultaneously, theoretically allowing for a 100% yield of the desired enantiomer. diva-portal.org

Advanced Applications of Cyclohexyl 4 Methylphenyl Methanamine As a Key Synthetic Intermediate

Utilization in the Construction of Complex Nitrogen-Containing Scaffolds for Diverse Applications

Publicly available research does not currently provide specific examples of Cyclohexyl(4-methylphenyl)methanamine being used as a primary building block for the synthesis of complex, nitrogen-containing heterocyclic or polycyclic scaffolds with documented applications.

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

There is no specific information available in the searched literature detailing the derivatization of this compound into chiral ligands for use in asymmetric catalysis. While chiral amines are a foundational class of molecules for developing such ligands, the application of this particular compound has not been specifically described.

Precursor in the Development of Specialty Chemicals and Advanced Materials

No specific instances of this compound serving as a direct precursor in the development or manufacturing of named specialty chemicals (such as pharmaceuticals or agrochemicals) or advanced materials (such as polymers or functional materials) are documented in the available resources.

Q & A

Q. What are the optimal synthetic routes for Cyclohexyl(4-methylphenyl)methanamine?

this compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting a cyclohexyl halide with 4-methylbenzylamine in the presence of a base (e.g., K₂CO₃) under reflux conditions yields the target compound. Alternatively, catalytic hydrogenation of a Schiff base intermediate (formed from cyclohexanone and 4-methylbenzylamine) using Pd/C or Raney Ni can achieve high purity (>95%) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended.

Q. Which characterization techniques are critical for verifying structural integrity?

Key techniques include:

  • NMR spectroscopy : Confirm regiochemistry via <sup>1</sup>H (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and <sup>13</sup>C NMR (quaternary carbons at ~140 ppm for aromatic groups) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]<sup>+</sup> = 232.2062) ensures molecular formula accuracy .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are the primary biological targets or applications of this compound?

this compound is explored as a neurotransmitter analog or enzyme modulator. Preliminary studies suggest affinity for monoamine transporters (e.g., serotonin or dopamine receptors) due to its structural similarity to psychoactive amines . In vitro assays (e.g., radioligand binding or cAMP accumulation) are recommended for target validation.

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatization?

Retrosynthetic tools (e.g., AI-powered synthesis planners) leverage databases like Reaxys or Pistachio to identify feasible routes. For example:

  • DFT calculations : Optimize transition states for amination reactions (e.g., Gibbs free energy barriers < 25 kcal/mol indicate viable pathways) .
  • Molecular docking : Predict binding modes with biological targets (e.g., docking scores < −8 kcal/mol suggest strong affinity for GPCRs) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Solutions include:

  • Orthogonal assays : Cross-validate results using electrophysiology (patch-clamp) and fluorescence-based calcium flux assays .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for serotonin receptor inhibition: 50–200 nM) to identify consensus trends .

Q. How can structural analogs improve selectivity in pharmacological studies?

Modifications to the cyclohexyl or 4-methylphenyl groups alter steric and electronic properties:

  • Fluorination : Adding a para-fluoro substituent increases lipophilicity (logP from 3.1 to 3.8) and blood-brain barrier penetration .
  • Ring expansion : Replacing cyclohexyl with bicyclic systems (e.g., norbornane) enhances conformational rigidity, improving target specificity .

Methodological Considerations

Q. What safety protocols are essential during handling?

  • Ventilation : Use fume hoods to minimize inhalation of amine vapors (TLV: 2 ppm) .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
  • Spill management : Neutralize spills with citric acid (5% w/v) before disposal .

Q. How to optimize reaction yields in scaled-up syntheses?

  • Continuous flow reactors : Improve heat/mass transfer (yield increase from 65% to 88% vs. batch) .
  • Catalyst screening : Test Pd/C, PtO₂, or enzymes (e.g., transaminases) for reductive amination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.